molecular formula C30H24N2O5 B2635264 3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide CAS No. 888452-43-5

3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2635264
CAS No.: 888452-43-5
M. Wt: 492.531
InChI Key: JZHRVQCSALQPOK-UHFFFAOYSA-N
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Description

3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes under acidic or basic conditions.

    Introduction of the Biphenyl Group: The biphenyl moiety can be introduced via Suzuki coupling reactions, which involve the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.

    Attachment of the Dimethoxyphenyl Group: This step may involve amide bond formation through the reaction of an amine with a carboxylic acid derivative, often facilitated by coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic aromatic substitution can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of alcohols and reduced amides.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, the compound’s structural features may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for diseases where benzofuran derivatives have shown efficacy, such as cancer or neurodegenerative disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its aromatic and functionalized structure.

Mechanism of Action

The mechanism of action of 3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The biphenyl and dimethoxyphenyl groups could enhance binding affinity and specificity, while the benzofuran core may be crucial for the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Phenylcarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide
  • 3-([1,1’-biphenyl]-4-ylcarboxamido)-N-phenylbenzofuran-2-carboxamide

Uniqueness

Compared to similar compounds, 3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide stands out due to the presence of both biphenyl and dimethoxyphenyl groups, which may confer unique electronic and steric properties. These features can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-[(4-phenylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N2O5/c1-35-25-17-16-22(18-26(25)36-2)31-30(34)28-27(23-10-6-7-11-24(23)37-28)32-29(33)21-14-12-20(13-15-21)19-8-4-3-5-9-19/h3-18H,1-2H3,(H,31,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHRVQCSALQPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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